5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
CAS No.: 1171045-38-7
Cat. No.: VC8054269
Molecular Formula: C13H10F3N5O2
Molecular Weight: 325.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171045-38-7 |
|---|---|
| Molecular Formula | C13H10F3N5O2 |
| Molecular Weight | 325.25 g/mol |
| IUPAC Name | 5-(1,3-dimethylpyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
| Standard InChI | InChI=1S/C13H10F3N5O2/c1-6-7(5-20(2)18-6)8-3-9(12(22)23)21-11(17-8)4-10(19-21)13(14,15)16/h3-5H,1-2H3,(H,22,23) |
| Standard InChI Key | IISOMUKZQRFABJ-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1C2=NC3=CC(=NN3C(=C2)C(=O)O)C(F)(F)F)C |
| Canonical SMILES | CC1=NN(C=C1C2=NC3=CC(=NN3C(=C2)C(=O)O)C(F)(F)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₃H₁₀F₃N₅O₂, with a molecular weight of 325.25 g/mol . Its IUPAC name, 5-(1,3-dimethylpyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, reflects the connectivity of its heterocyclic systems: a pyrazolo[1,5-a]pyrimidine scaffold substituted at the 2-position with a trifluoromethyl group, at the 5-position with a 1,3-dimethylpyrazole ring, and at the 7-position with a carboxylic acid . Key identifiers include:
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety introduces potential for hydrogen bonding and salt formation .
Structural and Conformational Analysis
X-ray crystallography and molecular dynamics simulations of analogous pyrazolo[1,5-a]pyrimidine derivatives reveal that the dihedral angle between the pyrazolo[1,5-a]pyrimidine core and adjacent substituents critically influences biological activity . For example, compounds with a 1-methylaminopropyl side chain at the 2-position exhibit dihedral angles of 82–89°, optimizing interactions with viral fusion proteins . While conformational data for this specific compound remains unpublished, its structural similarity to presatovir (a respiratory syncytial virus inhibitor) suggests comparable pharmacophoric features .
Synthesis and Characterization
Analytical Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for related compounds provide insights into expected spectral features:
-
¹H-NMR: Signals for methyl groups on the pyrazole ring (δ 1.45–2.09 ppm) and aromatic protons on the pyrazolopyrimidine core (δ 7.96 ppm) .
-
MS: A molecular ion peak at m/z 325 [M+H]⁺, consistent with the molecular weight .
Applications in Drug Discovery
Lead Optimization
This compound serves as a versatile scaffold for derivatization:
-
7-Position Modifications: Acylation with heteroaryl carboxylic acids can modulate target selectivity .
-
2-Position Engineering: Replacement of the trifluoromethyl group with sulfonamides or ureas alters pharmacokinetic profiles .
Preclinical Development
While no clinical trials have been reported, analogs of this compound have advanced to preclinical testing for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume